molecular formula C19H21FN2O2S B1241785 (1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No.: B1241785
M. Wt: 360.4 g/mol
InChI Key: NXNWXRXLSFGZDX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a member of isoquinolines.

Scientific Research Applications

Crystal Structure Analysis

The compound and its derivatives have been studied for their weak interactions and influence in crystal packing, particularly focusing on the role of organic fluorine. These studies are crucial in understanding the molecular conformations and interactions in crystal engineering (Choudhury et al., 2003).

PET Imaging Applications

The derivatives of this compound have been explored as potential radiopharmaceuticals for positron emission tomography (PET) imaging. They are particularly significant in studying the P-glycoprotein function at the blood-brain barrier (BBB), contributing to our understanding of neurological diseases and the entry of pharmaceuticals into the brain (Savolainen et al., 2015).

Synthesis and Reactions

Research includes the synthesis and reactions of derivatives, contributing to the broader field of organic and medicinal chemistry. This includes exploring the reactions of enamines of the isoquinoline series and the synthesis of various related compounds (Granik et al., 1982).

Monoamine Oxidase Inhibition

Compounds related to (1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide have been studied for their inhibitory activities on human monoamine oxidase. These findings are significant in the field of neuroscience and pharmacology, particularly concerning depressive disorders (Şentürk et al., 2012).

Bioorganic and Medicinal Chemistry

Several derivatives have been synthesized and evaluated for their potential as anti-HIV agents, antibacterial, and anticonvulsant activities. This research contributes to the discovery of new therapeutic agents (Ahsan et al., 2012).

Local Anesthetic Activity

Research has been conducted on the local anesthetic activity of isoquinoline alkaloid derivatives, assessing their potential in medical applications and their structure-toxicity relationships (Azamatov et al., 2023).

Properties

Molecular Formula

C19H21FN2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C19H21FN2O2S/c1-12-16-11-18(24-3)17(23-2)10-13(16)8-9-22(12)19(25)21-15-6-4-14(20)5-7-15/h4-7,10-12H,8-9H2,1-3H3,(H,21,25)/t12-/m0/s1

InChI Key

NXNWXRXLSFGZDX-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C(=S)NC3=CC=C(C=C3)F)OC)OC

SMILES

CC1C2=CC(=C(C=C2CCN1C(=S)NC3=CC=C(C=C3)F)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=S)NC3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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(1S)-N-(4-fluorophenyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

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